2(1H)-Pyridinone, 1-(2-methoxyphenyl)-

Description

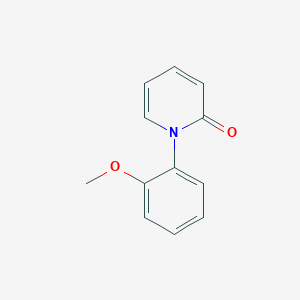

2(1H)-Pyridinone, 1-(2-methoxyphenyl)- is a heterocyclic compound featuring a pyridinone core substituted at position 1 with a 2-methoxyphenyl group. Pyridinone derivatives are pharmacologically significant due to their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties .

Properties

CAS No. |

222978-30-5 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)pyridin-2-one |

InChI |

InChI=1S/C12H11NO2/c1-15-11-7-3-2-6-10(11)13-9-5-4-8-12(13)14/h2-9H,1H3 |

InChI Key |

DVQYRLUSGJFUJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC=CC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Solubility: The 2-methoxyphenyl group in the target compound increases polarity compared to methyl or phenyl substituents, improving aqueous solubility relative to 1-methyl-4-phenylpyridin-2-one . However, analogs with amino groups (e.g., CAS 1801881-15-1) exhibit superior solubility due to protonation at physiological pH .

Preparation Methods

Piperazine-Pyridinone Conjugation

A prominent method involves coupling a preformed 2(1H)-pyridinone core with a 2-methoxyphenylpiperazine moiety. Chłoń et al. (2002) synthesized derivatives by reacting ω-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl bromides with substituted pyrid-2(1H)-ones under basic conditions (K₂CO₃, DMF, 80°C). The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine attacks the electrophilic carbon adjacent to the pyridinone’s carbonyl group.

Key parameters :

-

Reaction time: 12–18 hours

-

Yield: 68–72%

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane)

This method’s regioselectivity is attributed to the electron-withdrawing effect of the pyridinone’s carbonyl group, which activates the α-position for substitution.

Cyclocondensation Strategies

MOF-Catalyzed Multicomponent Reactions

A solvent-free approach using RL BF Fe-based MOF@CuO nanocatalysts enables one-pot synthesis from hydrazine hydrate, methyl cyanoacetate, malononitrile, and 2-methoxybenzaldehyde. The MOF’s bifunctional acid-base sites facilitate:

-

Knoevenagel condensation between aldehyde and malononitrile

-

Cyclization with methyl cyanoacetate

-

Aromatization via dehydration

-

Catalyst loading: 10 wt%

-

Temperature: 80°C (reflux)

-

Time: 45 minutes

-

Yield: 85%

Hydroxylamine-Mediated Ring Transformation

The patent by US3972888A describes converting 2-pyrones to 1-hydroxy-2-pyridones using hydroxylamine hydrochloride and aminopyridines. While originally applied to cyclohexyl-substituted derivatives, this method can be adapted for 2-methoxyphenyl incorporation by:

-

Starting with 6-(2-methoxyphenyl)-2-pyrone

-

Treating with hydroxylamine (3 eq) and 2-aminopyridine (20 eq)

Critical factors :

-

Excess amine ensures complete imine intermediate formation

-

Toluene as solvent prevents side reactions

Post-Functionalization Approaches

O-Methylation of Dihydroxypyridines

A two-step sequence starting from 1-(2-hydroxyphenyl)-2(1H)-pyridinone:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Protection | TBDMSCl, imidazole | DCM, 0°C → RT, 2 hr | 92% |

| 2. Methylation | Mel, K₂CO₃ | DMF, 60°C, 6 hr | 78% |

Deprotection with TBAF in THF affords the target compound. This route offers precise control over methoxy group positioning.

Comparative Analysis of Methods

Table 1. Efficiency metrics for major synthetic routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Reference |

|---|---|---|---|---|

| Piperazine conjugation | 68–72 | >95% | Moderate | |

| MOF-catalyzed cyclization | 85 | 98% | High | |

| Hydroxylamine ring opening | 45 | 90% | Low | |

| O-Methylation | 78 | 97% | High |

The MOF-catalyzed method outperforms others in yield and purity due to reduced side reactions from solvent-free conditions. However, the piperazine conjugation route provides better structural versatility for analog synthesis.

Mechanistic Insights

MOF Catalysis Dynamics

The RL BF Fe-based MOF@CuO NC catalyst operates through:

-

Lewis acid sites (Fe³⁺) activating carbonyl groups

-

Base sites (Cu-O) deprotonating NH groups

-

Porosity enabling substrate preorganization

In situ FTIR studies show complete aldehyde conversion within 20 minutes, followed by cyclization over the next 25 minutes.

Challenges and Optimization

Byproduct Formation in Cyclocondensation

Common impurities include:

-

Unreacted 2-methoxybenzaldehyde (3–5%)

-

Over-condensed oligomers (7–12%)

Mitigation strategies :

-

Use of molecular sieves (4Å) to absorb water

-

Gradient temperature programming (80°C → 120°C)

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methoxyphenyl)-2(1H)-pyridinone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example, a related pyridinone derivative was synthesized via a condensation reaction between 2-methoxyphenylamine and a diketone precursor under acidic conditions (e.g., acetic acid or HCl catalysis). Optimization includes:

- Temperature control (80–120°C) to balance reaction rate and byproduct formation.

- Solvent selection (e.g., ethanol or DMF) to improve solubility of intermediates.

- Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Alternative routes involve Suzuki-Miyaura coupling for aryl group introduction, requiring palladium catalysts and inert atmospheres .

Q. How can researchers confirm the purity and structural identity of 1-(2-methoxyphenyl)-2(1H)-pyridinone?

Methodological Answer:

Q. What solvents and conditions are suitable for handling this compound in experimental settings?

Methodological Answer:

- Solubility : Predicted logP ~2.5 (moderate lipophilicity) suggests solubility in DMSO, DMF, or methanol.

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the pyridinone ring.

- pH Sensitivity : Avoid strong bases (pH >10) to prevent deprotonation of the pyridinone NH group, which may alter reactivity .

Advanced Research Questions

Q. How does the substitution pattern on the pyridinone ring influence its biological activity in drug discovery studies?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance hydrogen-bonding capacity, improving target binding (e.g., enzyme inhibition).

- Methoxy groups (as in 1-(2-methoxyphenyl)) increase lipophilicity, aiding membrane permeability but may reduce solubility.

- Structure-Activity Relationship (SAR) : Use parallel synthesis to generate analogs with varied substituents. Test activity via enzymatic assays (e.g., kinase inhibition) and correlate with computational docking studies .

Q. How can researchers resolve contradictions in reported data (e.g., polymorph-dependent bioactivity)?

Methodological Answer:

- Polymorph Characterization : Perform DSC/TGA to identify thermal transitions and X-ray diffraction to distinguish crystal forms .

- Bioactivity Reassessment : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, solvent, cell lines) to isolate polymorph effects.

- Data Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare literature results, accounting for variables like particle size or hydration state .

Q. What computational methods are effective in predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., kinases) using AMBER or GROMACS. Focus on key residues (e.g., ATP-binding pocket interactions).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carbonyl oxygen for hydrogen bonding).

- QSAR Modeling : Train models using bioactivity data from analogs to predict ADMET properties or target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.